N,N,N-Amidoximodi(iso-propyl)amine

Catalog No.
S6642174
CAS No.
903094-79-1
M.F
C7H17N3O
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N-Amidoximodi(iso-propyl)amine

CAS Number

903094-79-1

Product Name

N,N,N-Amidoximodi(iso-propyl)amine

IUPAC Name

2-hydroxy-1,1-di(propan-2-yl)guanidine

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C7H17N3O/c1-5(2)10(6(3)4)7(8)9-11/h5-6,11H,1-4H3,(H2,8,9)

InChI Key

VWDWFRVLJJOANL-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=NO)N

Canonical SMILES

CC(C)N(C(C)C)C(=NO)N

Isomeric SMILES

CC(C)N(C(C)C)/C(=N\O)/N

N,N,N-Amidoximodi(iso-propyl)amine is an organic compound characterized by the presence of an amidoxime functional group attached to an isopropylamine backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemicals. The structure consists of an isopropyl group linked to a nitrogen atom that is further connected to an oxime functional group, which enhances its reactivity and biological activity.

Typical of amines and oximes:

  • Protonation: As a weak base, it can be protonated to form a cation.
  • Nucleophilic Substitution: The oxime group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acylation and Alkylation: The amine can react with acyl chlorides or alkyl halides, forming amides or substituted amines, respectively.
  • Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds.

These reactions are significant for synthesizing derivatives and exploring its utility in various applications.

The biological activity of N,N,N-Amidoximodi(iso-propyl)amine has been studied primarily in the context of its potential as a therapeutic agent. Compounds with amidoxime functionality are often investigated for their:

  • Antimicrobial Properties: They may exhibit activity against various pathogens.
  • Anticancer Potential: Some amidoxime derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, contributing to its biological effects.

Further research is required to elucidate the full extent of its biological activities and mechanisms of action.

The synthesis of N,N,N-Amidoximodi(iso-propyl)amine typically involves several steps:

  • Formation of Isopropylamine: Isopropylamine can be synthesized by reacting isopropanol with ammonia under catalytic conditions .
  • Oxime Formation: The isopropylamine is then reacted with a suitable carbonyl compound (like aldehydes or ketones) followed by hydroxylamine to form the corresponding oxime.
  • Amidation: Finally, amidation reactions can be performed to introduce the amidoxime functionality.

These steps highlight the versatility of starting materials and conditions that can be employed in its synthesis.

Unique FeaturesN,N-DiethylhydroxylamineHydroxylaminePharmaceuticalsKnown for antioxidant propertiesN-HydroxyethylamidineAmidoximeAntimicrobial agentsExhibits selective enzyme inhibitionN-(2-Hydroxyethyl)acetamideAcetamideDrug formulationHas analgesic properties

The uniqueness of N,N,N-Amidoximodi(iso-propyl)amine lies in its specific isopropyl substitution and amidoxime functionality, which may confer distinct biological activities not present in the other compounds listed.

Interaction studies involving N,N,N-Amidoximodi(iso-propyl)amine focus on its behavior in biological systems and chemical environments. Key areas of interest include:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insight into its pharmacokinetics and potential therapeutic effects.
  • Reactivity with Biological Molecules: Understanding how it reacts with nucleic acids or other biomolecules can reveal its mechanism of action.
  • Toxicological Studies: Assessing its safety profile through interaction studies helps determine any adverse effects associated with exposure.

These studies are crucial for advancing its development as a safe and effective compound.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.137162174 g/mol

Monoisotopic Mass

159.137162174 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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